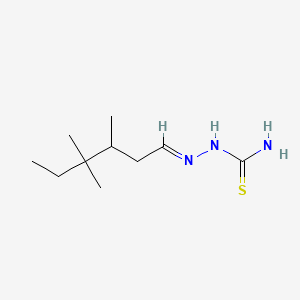
beta,gamma,gamma-Trimethylcaproaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiosemicarbazone group attached to a beta, gamma, gamma-trimethylcaproaldehyde moiety. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone typically involves the reaction of beta, gamma, gamma-trimethylcaproaldehyde with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, depending on the desired reaction conditions. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final thiosemicarbazone product.
Industrial Production Methods: Industrial production of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
化学反应分析
Types of Reactions: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiosemicarbazide derivatives.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with cellular processes by binding to specific proteins and altering their function. The exact pathways and molecular targets involved in its biological activities are still under investigation.
相似化合物的比较
- Alpha, beta, beta-Trimethylcaproaldehyde thiosemicarbazone
- Beta, delta, delta-Trimethylcaproaldehyde thiosemicarbazone
- Gamma, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone
Comparison: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects. The presence of the beta, gamma, gamma-trimethyl groups can also impact its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
63884-77-5 |
|---|---|
分子式 |
C10H21N3S |
分子量 |
215.36 g/mol |
IUPAC 名称 |
[(E)-3,4,4-trimethylhexylideneamino]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-5-10(3,4)8(2)6-7-12-13-9(11)14/h7-8H,5-6H2,1-4H3,(H3,11,13,14)/b12-7+ |
InChI 键 |
VPZPJMBRIGXSBI-KPKJPENVSA-N |
手性 SMILES |
CCC(C)(C)C(C)C/C=N/NC(=S)N |
规范 SMILES |
CCC(C)(C)C(C)CC=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


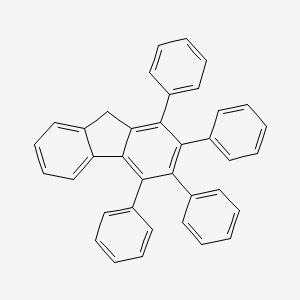
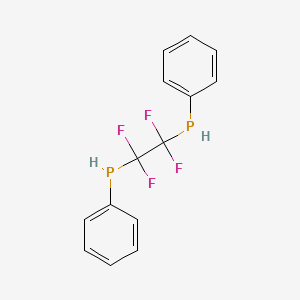
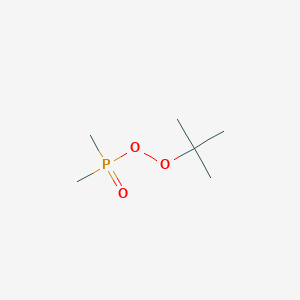
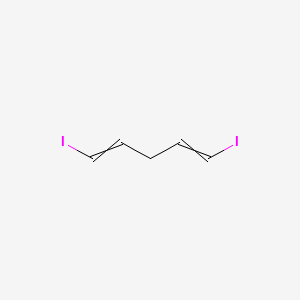
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
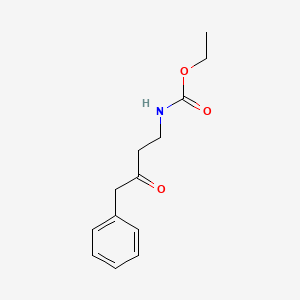
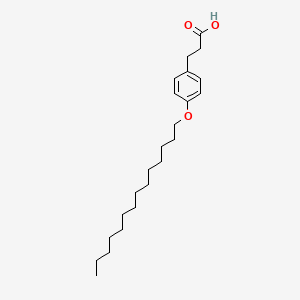
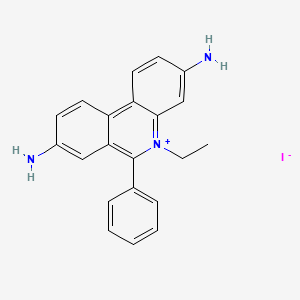
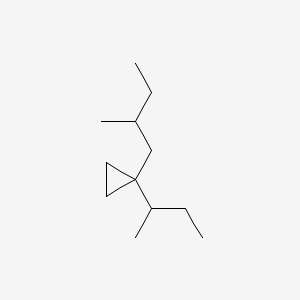
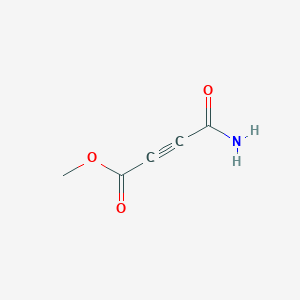
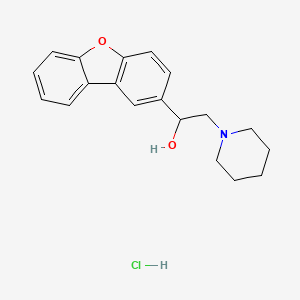
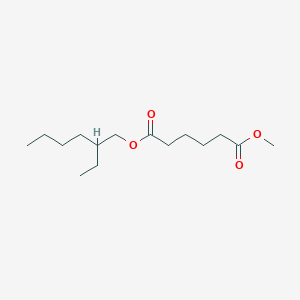
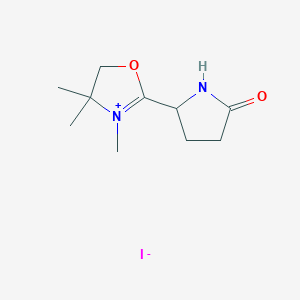
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
